AT9283

Description

Properties

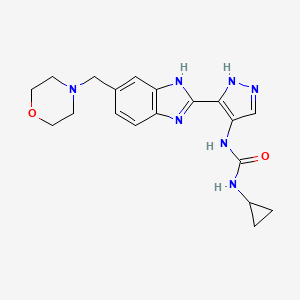

IUPAC Name |

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLPPWBBNUVNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026047 | |

| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896466-04-9 | |

| Record name | AT-9283 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896466049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT9283 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-9283 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAV9KYN9WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AT9283: A Multi-Targeted Kinase Inhibitor Forcing Cancer Cells into Mitotic Catastrophe

An In-depth Technical Guide on the Mechanism of Action of AT9283 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, small-molecule, multi-targeted kinase inhibitor demonstrating significant anti-neoplastic activity across a range of solid and hematological malignancies. Developed by Astex Therapeutics, this pyrazole-benzimidazole derivative targets key regulators of cell division and proliferation, primarily the Aurora kinases A and B. Additionally, this compound exhibits potent inhibitory activity against Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abelson kinase (Abl), including the T315I mutant, as well as FMS-like tyrosine kinase 3 (FLT3). Its mechanism of action in cancer cells is centered on the disruption of mitosis, leading to cell cycle arrest, endoreduplication, and subsequent apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental methodologies used to elucidate the action of this compound, intended for professionals in the field of cancer research and drug development.

Core Mechanism of Action: Inhibition of Mitotic Progression

The primary anti-cancer effect of this compound stems from its potent inhibition of Aurora kinases A and B, serine/threonine kinases that are crucial for the proper execution of mitosis.[1][2] Aurora kinases are frequently overexpressed in various cancers, making them attractive therapeutic targets.[1][3]

This compound's inhibition of Aurora kinases disrupts several key mitotic events:

-

Inhibition of Aurora A: Leads to defects in centrosome separation and maturation, as well as the formation of a proper mitotic spindle.[4] This can trigger the spindle assembly checkpoint, leading to a mitotic arrest.

-

Inhibition of Aurora B: As a component of the chromosomal passenger complex, Aurora B is essential for correcting improper microtubule-kinetochore attachments and for cytokinesis. Inhibition of Aurora B by this compound leads to a failure of chromosome segregation and cytokinesis, resulting in cells exiting mitosis without proper cell division.[4][5]

This dual inhibition of Aurora A and B ultimately leads to a cellular state known as "mitotic catastrophe," characterized by:

-

G2/M Phase Cell Cycle Arrest: Cells are unable to progress through mitosis, leading to an accumulation of cells in the G2 and M phases of the cell cycle.[6]

-

Endoreduplication and Polyploidy: Due to the failure of cytokinesis, cells may re-enter the S phase and replicate their DNA without dividing, resulting in large, polyploid cells with multiple nuclei.

-

Apoptosis: The profound mitotic errors and genomic instability trigger programmed cell death.[6][7]

A key pharmacodynamic biomarker of this compound activity is the inhibition of phosphorylation of Histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B.[8] A reduction in pHH3 levels serves as a robust indicator of target engagement.[9]

Secondary Targets and Expanded Therapeutic Potential

Beyond its primary action on Aurora kinases, this compound's inhibition of other kinases broadens its therapeutic applicability, particularly in hematological malignancies.

-

JAK2 Inhibition: Constitutive activation of the JAK2 signaling pathway is a hallmark of myeloproliferative neoplasms (MPNs).[10] this compound potently inhibits JAK2 and its downstream signaling, including the STAT3 pathway, making it a promising therapeutic agent for these disorders.[10]

-

FLT3 Inhibition: Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[11][12] this compound's inhibitory activity against FLT3 provides a rationale for its use in FLT3-mutated AML.[11]

-

Abl Kinase Inhibition: this compound also inhibits Abl kinase, including the T315I mutation which confers resistance to some tyrosine kinase inhibitors used in chronic myeloid leukemia (CML).[2][13]

Quantitative Data: In Vitro Efficacy

The following tables summarize the in vitro inhibitory activity of this compound against its key kinase targets and its anti-proliferative effects in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| Aurora A | ~3 |

| Aurora B | ~3 |

| JAK2 | 1.2 |

| JAK3 | 1.1 |

| Abl (T315I) | 4 |

| Flt3 | 1-30 |

Data compiled from multiple sources.[1][3][14]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Carcinoma | 0.012 (colony formation) |

| B-NHL cell lines | B-cell Non-Hodgkin's Lymphoma | < 1 |

| MM cell lines | Multiple Myeloma | Not specified |

| AML cell lines | Acute Myeloid Leukemia | Not specified |

Data compiled from multiple sources.[3][7][15]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Adaptation of the plasma inhibitory activity assay to detect Aurora, ABL and FLT3 kinase inhibition by this compound in pediatric leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. astx.com [astx.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. mdpi.com [mdpi.com]

- 13. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

AT9283: A Comprehensive Technical Guide to its Aurora Kinase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT9283 is a potent, multi-targeted small molecule inhibitor of several kinases critical in cell cycle regulation and oncogenesis.[1] This technical guide provides an in-depth overview of the Aurora kinase inhibitory activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Introduction to this compound and its Primary Targets

This compound is a small-molecule inhibitor targeting multiple kinases, with particularly potent activity against Aurora kinases A and B.[1][2] These serine/threonine kinases are essential regulators of mitosis, playing crucial roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[3][4] Overexpression of Aurora kinases is a common feature in a wide array of human cancers and is linked to genetic instability and tumorigenesis.[3][4]

Beyond its effects on Aurora kinases, this compound also demonstrates significant inhibitory activity against Janus kinase 2 (JAK2), the BCR-ABL fusion protein, and Flt3.[1][5][6] This multi-targeted profile suggests its potential therapeutic application in various hematological malignancies and solid tumors.[1][3][6] Preclinical and clinical studies have explored its efficacy as a monotherapy and in combination with other chemotherapeutic agents.[7][8]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data on its activity against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Notes |

| Aurora A | 1-30 | Potent inhibition observed across multiple studies.[5] |

| Aurora B | 1-30 | Potent inhibition observed across multiple studies.[5] |

| JAK2 | 1-30 | Also inhibits the V617F mutant.[3][5] |

| JAK3 | 1-30 | [5] |

| Abl (T315I) | 1-30 | Effective against the imatinib-resistant T315I mutation.[4][5] |

| Flt3 | 1-30 | [5] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| HCT116 | Colorectal Carcinoma | 30 | Inhibition of colony formation also observed.[5][9] |

| B-NHL cell lines | Aggressive B-cell Non-Hodgkin's Lymphoma | 20-1600 | Includes diffuse large B-cell lymphoma, mantle cell lymphoma, and transformed follicular lymphoma.[8] |

| Multiple Myeloma (MM) cells | Multiple Myeloma | < 1000 | [10] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Xenograft Model | Treatment | Tumor Growth Inhibition | Notes |

| HCT116 (colorectal) | 15 mg/kg for 16 days | 67% | [9] |

| HCT116 (colorectal) | 20 mg/kg for 16 days | 76% | [9] |

| Granta-519 (mantle cell lymphoma) | 10 and 15 mg/kg | 10-20% | Modest anti-tumor activity as a single agent.[8] |

| Granta-519 (mantle cell lymphoma) | 15 or 20 mg/kg + Docetaxel (10 mg/kg) | >60% | Statistically significant tumor growth inhibition.[10] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of Aurora kinases, leading to defects in mitosis and subsequent cell death. Inhibition of Aurora A results in defects in mitotic spindle assembly, leading to a G2-M arrest.[4] Inhibition of Aurora B disrupts the spindle assembly checkpoint, causing cells to exit mitosis without proper chromosome segregation, resulting in polyploidy, endoreduplication, and eventual apoptosis.[4][8] A key pharmacodynamic biomarker for Aurora B inhibition is the reduction of phosphorylation of its substrate, Histone H3 at Serine 10 (pHH3).[7][11]

The following diagram illustrates the central role of Aurora kinases in mitosis and the points of intervention by this compound.

Caption: this compound inhibits Aurora A and B, disrupting key mitotic events and leading to cell cycle arrest, polyploidy, and apoptosis.

The following workflow outlines a typical experimental approach to characterize the activity of this compound.

Caption: A typical experimental workflow to evaluate the efficacy of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of key experimental protocols used to characterize the inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases.

Materials:

-

Purified recombinant Aurora A, Aurora B, JAK2, etc.

-

This compound stock solution (in DMSO)

-

Kinase buffer

-

ATP (radiolabeled or non-radiolabeled depending on the detection method)

-

Substrate peptide

-

96-well plates

-

Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the purified kinase and substrate peptide to the wells of a 96-well plate.

-

Add the this compound dilutions to the wells and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a defined time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction.

-

Quantify kinase activity using an appropriate detection method (e.g., measuring substrate phosphorylation or ATP consumption).

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTS Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, B-NHL cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the IC50 value.

Western Blotting for Phospho-Histone H3

Objective: To evaluate the in-cell inhibition of Aurora B kinase activity by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with antibodies for total Histone H3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Administer vehicle to the control group.

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition as a percentage of the control group's tumor growth.

Conclusion

This compound is a potent multi-kinase inhibitor with significant activity against Aurora kinases, demonstrating promising anti-cancer effects in a range of preclinical models. Its ability to disrupt mitotic progression through the inhibition of Aurora A and B provides a strong rationale for its clinical development. This guide has provided a comprehensive overview of the quantitative inhibitory activity, mechanism of action, and key experimental protocols associated with this compound. This information serves as a valuable resource for the scientific community to further explore the therapeutic potential of this and other Aurora kinase inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One moment, please... [astx.com]

- 8. ashpublications.org [ashpublications.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

AT9283: A Comprehensive Technical Guide to its Downstream Targets and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT9283 is a multi-targeted small molecule inhibitor of several serine/threonine and tyrosine kinases, demonstrating significant potential in preclinical and clinical studies for the treatment of various malignancies.[1][2] This technical guide provides an in-depth overview of the downstream molecular targets of this compound and its consequential effects on cellular processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action

This compound exerts its anti-neoplastic activity by binding to the ATP-binding pocket of its target kinases, thereby inhibiting their catalytic function. Its primary targets include the Aurora kinases (A and B) and Janus kinase 2 (JAK2).[2][3] Additionally, this compound has shown potent inhibitory activity against JAK3, Abelson murine leukemia viral oncogene homolog 1 (Abl), including the gatekeeper mutant T315I, and FMS-like tyrosine kinase 3 (Flt3).[4] This multi-targeted profile allows this compound to disrupt several critical signaling pathways involved in cell cycle progression, proliferation, and survival.

Quantitative Analysis of Kinase Inhibition and Cellular Potency

The inhibitory potency of this compound has been quantified against its primary kinase targets and in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a comparative measure of its efficacy.

| Target Kinase | IC50 (nM) |

| Aurora A | 3 |

| Aurora B | 3 |

| JAK2 | 1.2 |

| JAK3 | 1.1 |

| Abl | 4 |

| Abl (T315I) | 1-30 |

| Flt3 | 1-30 |

Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources.[4]

| Cell Line | Cancer Type | IC50 (µM) |

| B-NHL cell lines | B-cell Non-Hodgkin Lymphoma | < 1 |

| HCT116 | Colorectal Carcinoma | 0.03 (inhibition of Aurora B) |

Table 2: Cellular potency of this compound in various cancer cell lines.[5][6]

Downstream Signaling Pathways and Cellular Effects

The inhibition of its target kinases by this compound leads to a cascade of downstream cellular events, ultimately resulting in anti-tumor activity.

Inhibition of Aurora Kinase Signaling

The primary mechanism of action of this compound is the inhibition of Aurora kinases A and B, which are key regulators of mitosis.[7]

-

Disruption of Mitosis: Inhibition of Aurora A and B leads to defects in centrosome separation, spindle formation, and chromosome segregation, ultimately causing mitotic arrest.

-

Induction of Endoreduplication and Polyploidy: Prolonged mitotic arrest due to Aurora B inhibition can lead to endoreduplication, resulting in polyploid cells.[6]

-

Cell Cycle Arrest: this compound treatment induces a robust G2/M phase cell cycle arrest in cancer cells.[8]

-

Induction of Apoptosis: The disruption of mitotic progression and the accumulation of genetic errors trigger programmed cell death, or apoptosis. This is often evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP).

Inhibition of JAK/STAT Signaling

This compound's potent inhibition of JAK2 disrupts the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of many hematopoietic cancer cells.

-

Inhibition of STAT3 Phosphorylation: this compound treatment leads to a reduction in the phosphorylation of STAT3, a key downstream effector of JAK2.[9]

-

Downregulation of STAT3 Target Genes: This results in the decreased expression of STAT3 target genes, which are involved in cell proliferation, survival, and angiogenesis.

Reversal of the Warburg Effect

Recent studies have shown that this compound can reverse the Warburg effect in Burkitt lymphoma cells.[8][10]

-

Decreased Glucose Uptake and Lactate Production: Treatment with this compound leads to a significant reduction in glucose consumption and lactate secretion by cancer cells.[11]

-

Downregulation of Glycolytic Enzymes: This is associated with the decreased expression of key glycolytic enzymes such as hexokinase 2 (HK2) and pyruvate kinase M2 (PKM2).

-

Inhibition of c-Myc and HIF-1α: The underlying mechanism is linked to the suppression of c-Myc and HIF-1α protein expression, master regulators of cancer metabolism.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PARP, anti-phospho-Histone H3 (Ser10), anti-phospho-STAT3, anti-c-Myc, anti-HIF-1α, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Harvest: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Harvest: After treatment with this compound, harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[16][17][18]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Xenograft Mouse Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Granta-519, HCT116) into the flank of immunodeficient mice (e.g., SCID or nude mice).[19][20]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Drug Administration: Administer this compound to the mice via an appropriate route (e.g., intravenous, intraperitoneal) at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry.

Immunohistochemistry

-

Tissue Preparation: Fix the excised tumor tissues in formalin and embed in paraffin.

-

Sectioning: Cut thin sections of the paraffin-embedded tumors and mount them on slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections and perform antigen retrieval.

-

Staining: Incubate the sections with primary antibodies against proteins of interest (e.g., Ki-67, cleaved caspase-3, p-Histone H3).[21][22][23][24]

-

Detection: Use a secondary antibody detection system and a chromogen to visualize the protein expression.

-

Microscopy: Analyze the stained slides under a microscope to assess protein expression and localization within the tumor tissue.

Conclusion

This compound is a potent multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the disruption of key cellular processes essential for cancer cell proliferation and survival. Its ability to inhibit Aurora kinases and the JAK/STAT pathway, coupled with its recently discovered role in reversing the Warburg effect, highlights its potential as a versatile anti-cancer agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other multi-targeted kinase inhibitors. Further research into synergistic combinations and predictive biomarkers will be crucial for optimizing the clinical application of this promising therapeutic agent.

References

- 1. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I trial of this compound (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The Aurora kinase inhibitor this compound inhibits Burkitt lymphoma growth by regulating Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Aurora kinase inhibitor this compound inhibits Burkitt lymphoma growth by regulating Warburg effect [PeerJ] [peerj.com]

- 11. researchgate.net [researchgate.net]

- 12. astx.com [astx.com]

- 13. epigentek.com [epigentek.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. bio-rad.com [bio-rad.com]

- 16. ptglab.com [ptglab.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 18. Annexin V Staining Protocol [bdbiosciences.com]

- 19. researchgate.net [researchgate.net]

- 20. DSpace [repositori.upf.edu]

- 21. aacrjournals.org [aacrjournals.org]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubcompare.ai [pubcompare.ai]

AT9283: A Multitargeted Kinase Inhibitor Inducing Cell Cycle Arrest and Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AT9283 is a potent, multi-targeted small molecule inhibitor with significant activity against Aurora kinases A and B, Janus kinase 2 (JAK2), and Abl kinase (including the T315I mutant).[1][2] Aurora kinases are crucial regulators of mitosis, playing pivotal roles in centrosome maturation, spindle formation, and chromosome segregation.[1] Their overexpression in various malignancies has rendered them attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the role of this compound in inducing cell cycle arrest and apoptosis in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Aurora Kinases

This compound exerts its primary anti-proliferative effects by inhibiting Aurora kinases A and B.[2] Inhibition of Aurora B kinase activity is a key mechanism leading to mitotic catastrophe and subsequent apoptosis. A hallmark of Aurora B inhibition is the suppression of histone H3 phosphorylation at serine 10 (pHH3), a critical event for proper chromosome condensation and segregation during mitosis.[3][4] This inhibition leads to endoreduplication, a state where cells replicate their DNA without undergoing cell division, resulting in polyploidy and eventual cell death.[5][6]

This compound-Induced Cell Cycle Arrest at G2/M Phase

A primary consequence of this compound treatment is the arrest of cancer cells in the G2/M phase of the cell cycle.[7][8] This arrest prevents cells from proceeding through mitosis, ultimately leading to apoptosis. The G2/M arrest is often associated with the downregulation of key regulatory proteins, most notably cyclin B1, which is essential for the G2 to M transition.[7][9]

Quantitative Analysis of Cell Cycle Arrest

The following table summarizes the effect of this compound on the cell cycle distribution in various cancer cell lines.

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Reference |

| Akata | Burkitt Lymphoma | 100 nM | 48 h | ~15% | ~40% | [7] |

| Akata | Burkitt Lymphoma | 200 nM | 48 h | ~15% | ~60% | [7] |

| P3HR1 | Burkitt Lymphoma | 100 nM | 48 h | ~20% | ~45% | [7] |

| P3HR1 | Burkitt Lymphoma | 200 nM | 48 h | ~20% | ~65% | [7] |

Induction of Apoptosis by this compound

In addition to cell cycle arrest, this compound is a potent inducer of apoptosis in a dose- and time-dependent manner.[5][6] The apoptotic cascade is initiated following mitotic disruption and is characterized by the activation of caspases and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).

Quantitative Analysis of Apoptosis

The table below presents quantitative data on this compound-induced apoptosis in different cancer cell models.

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % of Apoptotic Cells (Control) | % of Apoptotic Cells (Treated) | Reference |

| Granta-519 | Mantle Cell Lymphoma | 5 nM (with Docetaxel) | 48 h | ~10% | ~23% | [5] |

| DLD1 NRF2-WT | Colorectal Cancer | 320 nM (IC50) | 5 days | Not specified | 50% viability reduction | [2] |

| DLD1 NRF2-GOF | Colorectal Cancer | 28 nM (IC50) | 5 days | Not specified | 50% viability reduction | [2] |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the Aurora kinase pathway. Inhibition of Aurora A and B disrupts the mitotic checkpoint and leads to downstream consequences culminating in cell death.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability Assay (IC50 Determination)

Protocol based on Alamar Blue assay: [2]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 5 days at 37°C.

-

Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.

-

Incubation with Dye: Incubate for 3-6 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at an excitation of 570 nm and an emission of 585 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a non-linear regression curve.

Cell Cycle Analysis by Flow Cytometry

Protocol based on Propidium Iodide (PI) staining: [10]

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash once with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 0.5 µL Triton X-100, 10 µL RNase A, and 5 µL of 2 mg/mL PI in 485 µL of molecular grade water).

-

Incubation: Incubate at 37°C for 1 hour in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Flow Cytometry

Protocol based on Annexin V and Propidium Iodide (PI) staining: [11]

-

Cell Treatment: Treat cells with this compound as required for the experiment.

-

Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

-

Resuspension: Resuspend 1 x 10^6 cells in 500 µL of 1X Binding Buffer.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 10 µL of Annexin V-FITC and 10 µL of PI (10 µg/mL).

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blotting for Protein Expression

General Protocol:

-

Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-PARP, anti-cleaved Caspase-3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising anti-cancer agent that effectively induces cell cycle arrest at the G2/M phase and promotes apoptosis in a variety of cancer cell types. Its mechanism of action, centered on the inhibition of Aurora kinases, provides a strong rationale for its clinical development. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other Aurora kinase inhibitors.

References

- 1. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Mitotic phosphorylation of histone H3 is governed by Ipl1/aurora kinase and Glc7/PP1 phosphatase in budding yeast and nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aurora-B phosphorylates Histone H3 at serine28 with regard to the mitotic chromosome condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Aurora kinase inhibitor this compound inhibits Burkitt lymphoma growth by regulating Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. embopress.org [embopress.org]

- 10. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

AT9283: A Comprehensive Kinase Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT9283 is a multi-targeted small molecule inhibitor of several serine/threonine and tyrosine kinases, demonstrating significant potential in preclinical and clinical settings for the treatment of various malignancies.[1][2][3] Developed by Astex Therapeutics, this pyrazol-4-yl urea compound was identified through fragment-based drug discovery.[2][3][4] this compound primarily targets kinases crucial for cell cycle regulation and oncogenic signaling, including the Aurora kinases, Janus kinases (JAK), and the Abelson tyrosine kinase (Abl).[1][4][5][6] This technical guide provides an in-depth overview of the kinase selectivity profile of this compound, detailed experimental methodologies for key assays, and a visual representation of the signaling pathways it modulates.

Data Presentation: Kinase Selectivity Profile of this compound

This compound exhibits potent inhibitory activity against a specific set of kinases, with IC50 values predominantly in the low nanomolar range. The following table summarizes the quantitative data on its primary targets as reported in various cell-free assays.

| Kinase Target | IC50 (nM) | Notes |

| Aurora A | ~3 | Potent inhibitor of Aurora A kinase.[4][7] |

| Aurora B | ~3 | Potent inhibitor of Aurora B kinase.[4][7] |

| JAK2 | 1.2 | Strong inhibitor of Janus kinase 2.[7] |

| JAK3 | 1.1 | Strong inhibitor of Janus kinase 3.[7] |

| Abl (T315I) | 4 | Effective against the T315I mutant of Abl kinase, which is resistant to some other inhibitors.[7] |

| Flt3 | 1 - 30 | Active against FMS-like tyrosine kinase 3, with a range of reported IC50 values.[5] |

Beyond these primary targets, this compound has been profiled against broader kinase panels and has shown selectivity for other kinases, though comprehensive public data on a full kinase panel screen is limited.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key kinase assays relevant to determining the selectivity profile of this compound.

Aurora A and Aurora B Kinase Assays (DELFIA Format)

A common method for assessing Aurora kinase inhibition is the Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA).

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then captured on a streptavidin-coated plate and detected using a europium-labeled anti-phospho-specific antibody. The resulting fluorescence signal is proportional to the kinase activity.

Materials:

-

Recombinant human Aurora A or Aurora B enzyme

-

Biotinylated substrate peptide (e.g., biotin-CGPKGPGRRGRRRTSSFAEG)

-

This compound (or other test compounds)

-

ATP

-

Assay Buffer (e.g., for Aurora A: 10 mM MOPS, pH 7, 0.1 mg/mL BSA, 0.001% Brij-35, 0.5% glycerol, 0.2 mM EDTA, 10 mM MgCl2, 0.01% β-mercaptoethanol; for Aurora B: 25 mM Tris, pH 8.5, 5 mM MgCl2, 0.1 mg/mL BSA, 0.025% Tween-20, 1 mM DTT)

-

Streptavidin-coated microplates

-

Europium-labeled anti-phospho-specific antibody

-

Wash buffer

-

DELFIA Enhancement Solution

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute into the appropriate assay buffer.

-

Kinase Reaction:

-

Add the kinase, substrate peptide, and this compound solution to the wells of a microplate.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound reagents.

-

Add the europium-labeled anti-phospho-specific antibody and incubate.

-

Wash the plate again.

-

Add DELFIA Enhancement Solution to dissociate the europium ions and form a highly fluorescent chelate.

-

-

Data Acquisition: Read the time-resolved fluorescence using a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

General Protocols for Other Kinase Assays

While specific, detailed protocols for this compound against other kinases are not always publicly available, the following are standard industry methods used for such evaluations.

JAK2, Abl, and Flt3 Kinase Assays (e.g., ADP-Glo™ Kinase Assay):

Principle: The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure Outline:

-

Kinase Reaction: The kinase, substrate, ATP, and test compound (this compound) are incubated together.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: A kinase detection reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Signal Measurement: The luminescence is measured using a luminometer. The signal intensity correlates with the amount of ADP formed and thus the kinase activity.

Cellular Phosphorylation Assays (e.g., for Flt3):

Principle: These assays measure the autophosphorylation of a receptor tyrosine kinase in a cellular context.

Procedure Outline:

-

Cell Culture: Cells expressing the target kinase (e.g., Flt3) are cultured.

-

Compound Treatment: The cells are treated with various concentrations of the inhibitor (this compound).

-

Ligand Stimulation: The kinase is activated by adding its specific ligand (if necessary for the cell line).

-

Cell Lysis and ELISA: The cells are lysed, and the level of phosphorylated kinase is quantified using a sandwich ELISA with a capture antibody and a detection antibody specific for the phosphorylated form of the kinase.

Signaling Pathways and Experimental Workflow

Aurora Kinase Signaling Pathway in Mitosis

This compound's potent inhibition of Aurora A and B kinases disrupts the normal progression of mitosis. Aurora A is crucial for centrosome separation and mitotic entry, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic arrest and, ultimately, apoptosis in cancer cells.

Caption: this compound inhibits Aurora A and B, disrupting key mitotic events and leading to cell cycle arrest and apoptosis.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound's inhibition of JAK2 and JAK3 can block this aberrant signaling.

Caption: this compound inhibits JAK2/3, blocking the phosphorylation of STAT and subsequent gene expression.

General Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing a kinase inhibitor like this compound involves a series of well-defined steps, from initial high-throughput screening to more detailed cellular and in vivo studies.

Caption: A generalized workflow for the discovery and characterization of a kinase inhibitor like this compound.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with a well-defined selectivity profile against key oncogenic kinases. Its ability to inhibit Aurora A/B, JAK2/3, and the T315I mutant of Abl underscores its therapeutic potential in a range of cancers. The methodologies described provide a framework for the continued investigation and characterization of this and other novel kinase inhibitors. The visualization of the affected signaling pathways offers a clear understanding of its mechanism of action at a molecular level, providing a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

AT9283: A Multi-Targeted Kinase Inhibitor for Myeloproliferative Disorder Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AT9283 is a potent, multi-targeted small molecule inhibitor with significant therapeutic potential in the research of myeloproliferative neoplasms (MPNs).[1][2] Constitutively activated Janus kinase 2 (JAK2), particularly the JAK2 V617F mutation, is a primary pathogenic driver in a majority of MPN cases, making it a key therapeutic target.[1][3] this compound distinguishes itself by not only potently inhibiting JAK2 and its common mutations but also targeting Aurora kinases A and B, which are crucial regulators of mitosis and are often overexpressed in hematological malignancies.[1][4] This dual mechanism of action, inhibiting both the primary proliferative signaling pathway and the machinery of cell division, suggests a combinatorial therapeutic efficacy within a single agent.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Data Summary

In Vitro Kinase Inhibition

This compound has demonstrated potent inhibitory activity against several key kinases implicated in cancer pathogenesis. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) | Reference(s) |

| JAK2 | 1.2 | [1] |

| JAK3 | 1.1 | [1] |

| Aurora A | ~3 | [4][5] |

| Aurora B | ~3 | [4][5] |

| ABL1 (T315I mutant) | 4 | [4] |

| Wild-type ABL1 | 110 | [4] |

Cellular Activity in Myeloproliferative Disorder Models

This compound has shown significant anti-proliferative and pro-apoptotic effects in various MPN-relevant cell lines.

| Cell Line | Key Features | Effect of this compound | Reference(s) |

| HEL | JAK2 V617F homozygous | Potent inhibition of proliferation and JAK2-related signaling. | [3] |

| SET-2 | JAK2 V617F | Inhibition of cell growth through JAK inhibition. | [3] |

| Ba/F3-ETV6-JAK2 | ETV6-JAK2 fusion | Potent inhibition of proliferation. | [6] |

Clinical Trial Data in Myelofibrosis

A Phase I/II clinical trial (NCT00522990) investigated the safety and efficacy of this compound in patients with relapsed/refractory leukemias or myelofibrosis.[1][7][8]

| Parameter | Finding | Reference(s) |

| Maximum Tolerated Dose (MTD) | 324 mg/m²/72h continuous intravenous infusion | [1][2] |

| Dose-Limiting Toxicities (DLTs) | Myocardial infarction, hypertension, cardiomyopathy, tumor lysis syndrome, pneumonia, multiorgan failure | [1][2] |

| Clinical Activity in Myelofibrosis | Transient reductions in hepatosplenomegaly, but no sustained evidence of treatment benefit. | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-neoplastic effects through the dual inhibition of the JAK/STAT signaling pathway and the Aurora kinase-mediated cell cycle regulation.

JAK2/STAT5 Signaling Pathway Inhibition

Constitutive activation of JAK2 in MPNs leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival. This compound directly inhibits JAK2, thereby preventing the phosphorylation of STAT5 and blocking this critical pro-survival signaling cascade.[3]

References

- 1. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I and pharmacodynamic study of this compound, a small-molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Study to Assess the Safety of Escalating Doses of this compound, in Patients With Leukemias | Clinical Research Trial Listing [centerwatch.com]

AT9283 in Solid Tumor Preclinical Models: A Technical Guide

Introduction

AT9283 is a multi-targeted kinase inhibitor that has demonstrated significant preclinical antitumor activity in a variety of solid tumor models.[1][2][3] Developed by Astex Therapeutics, this small molecule inhibits several key kinases involved in cell cycle regulation and proliferation, most notably Aurora A and Aurora B kinases.[1][3] This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumor models, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Core Mechanism of Action

This compound exerts its anticancer effects through the potent inhibition of multiple kinases, with its primary targets being Aurora A and Aurora B.[1][3] It also demonstrates inhibitory activity against Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abl kinase.[1][3] The IC50 values for this compound against Aurora A and B are in the low nanomolar range, indicating high potency.[4] Specifically, this compound has been shown to inhibit Aurora A and Aurora B with an IC50 of 3 nM and also shows activity against JAK2/3, Abl (T315I), and Flt3 with IC50s ranging from 1 to 30 nM.[4]

The inhibition of Aurora kinases A and B by this compound disrupts critical mitotic processes, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2] Aurora A is essential for centrosome maturation and separation, as well as the formation of the bipolar spindle. Aurora B is a key component of the chromosomal passenger complex, which regulates chromosome segregation and cytokinesis. Inhibition of Aurora B leads to a failure of cytokinesis, resulting in polyploidy and cell death. A key pharmacodynamic biomarker of this compound activity is the inhibition of phosphorylation of histone H3 on serine 10, a direct substrate of Aurora B.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of solid tumor and leukemia cell lines.[1][3]

| Cell Line | Cancer Type | IC50 | Reference |

| HCT116 | Colorectal Carcinoma | 30 nM | [5] |

| B-NHL cell lines | B-cell Non-Hodgkin's Lymphoma | < 1 µM | [2] |

In Vivo Efficacy

The antitumor activity of this compound has been confirmed in several human tumor xenograft models.

| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| HCT116 Colorectal Carcinoma | This compound | 15 mg/kg, i.p., for 16 days | 67% | [5][6] |

| HCT116 Colorectal Carcinoma | This compound | 20 mg/kg, i.p., for 16 days | 76% | [5][6] |

| HCT116 Colorectal Carcinoma | This compound + Paclitaxel | Suboptimal doses of each agent | Significant | |

| Mantle Cell Lymphoma | This compound | 15 mg/kg | Modest | [2] |

| Mantle Cell Lymphoma | This compound | 20 mg/kg | Significant | [2] |

| Mantle Cell Lymphoma | This compound + Docetaxel | 15 or 20 mg/kg this compound + 10 mg/kg Docetaxel | Statistically significant | [2] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism and evaluation of this compound, the following diagrams are provided.

Experimental Protocols

Cell Viability Assay (General Protocol)

-

Cell Seeding: Plate solid tumor cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

-

Incubation: Incubate the plates for a period that allows for the conversion of the reagent into a colored formazan product by viable cells.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blot for Phospho-Histone H3 (General Protocol)

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. For in vivo samples, homogenize tumor tissue in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total histone H3 as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phospho-histone H3.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for solid tumors. Its potent inhibition of Aurora kinases leads to mitotic catastrophe and apoptosis in cancer cells, and this activity has been demonstrated both in vitro and in vivo. The combination of this compound with taxanes has shown synergistic effects, suggesting a promising avenue for clinical development. Further investigation into predictive biomarkers and mechanisms of resistance will be crucial for the successful clinical translation of this compound in the treatment of solid malignancies.

References

- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

AT9283: A Technical Guide to a Multi-Targeted Kinase Inhibitor

An In-depth Overview of the Discovery, Chemical Properties, and Mechanism of Action of AT9283 for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a potent, multi-targeted small molecule inhibitor of several key kinases implicated in cancer pathogenesis, most notably the Aurora kinases A and B, Janus kinase 2 (JAK2), and the Abl tyrosine kinase, including its T315I mutant form.[1][2] Discovered by Astex Therapeutics through an innovative fragment-based drug discovery approach, this compound has demonstrated significant anti-proliferative activity in a wide range of preclinical cancer models and has undergone evaluation in clinical trials for both solid and hematological malignancies.[2][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, with a focus on its mechanism of action, kinase inhibition profile, and the experimental methodologies used to characterize this compound.

Discovery and Development

This compound was identified and optimized from a pyrazole-benzimidazole fragment using Astex's proprietary Pyramid™ fragment-based drug discovery platform.[3][4] This approach involves the screening of low molecular weight chemical fragments for binding to a protein target, followed by structure-guided optimization to develop high-affinity lead compounds.[3][5] The initial fragment hit was identified through high-throughput X-ray crystallography, and subsequent structure-based design led to the synthesis of this compound with potent inhibitory activity against Aurora kinases.[1][5]

The development of this compound was driven by the need for novel anti-cancer agents targeting mitotic progression. Aurora kinases are crucial regulators of mitosis, and their overexpression is frequently observed in various human tumors, making them attractive therapeutic targets.[6]

Chemical Properties

This compound is a synthetic, heterocyclic small molecule with the chemical formula C₁₉H₂₃N₇O₂ and a molecular weight of 381.43 g/mol .[7]

| Property | Value |

| IUPAC Name | 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]urea |

| Molecular Formula | C₁₉H₂₃N₇O₂ |

| Molecular Weight | 381.43 g/mol |

| CAS Number | 896466-04-9 |

| Appearance | Solid |

Mechanism of Action

This compound exerts its anti-tumor effects through the potent and simultaneous inhibition of multiple kinases that are critical for cell division, proliferation, and survival.

Inhibition of Aurora Kinases

This compound is a potent inhibitor of both Aurora A and Aurora B kinases.[1] The inhibition of Aurora B is considered the primary mechanism for the observed cellular phenotype of endoreduplication, where cells undergo DNA replication without cell division, leading to polyploidy and subsequent apoptosis.[1][8] A key downstream substrate of Aurora B is histone H3, and inhibition of its phosphorylation at Serine 10 is a well-established biomarker of this compound activity.

Inhibition of JAK2

This compound is also a potent inhibitor of JAK2, a non-receptor tyrosine kinase that plays a central role in cytokine signaling pathways that regulate hematopoiesis and immune responses.[9] Constitutive activation of the JAK2 signaling pathway is a hallmark of myeloproliferative neoplasms, making it a key therapeutic target.[9]

Inhibition of Abl Kinase

This compound effectively inhibits the Abl tyrosine kinase, including the T315I mutant, which confers resistance to imatinib and other ABL inhibitors in chronic myeloid leukemia (CML).[1]

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.

| Kinase Target | IC₅₀ (nM) |

| Aurora A | ~3 |

| Aurora B | ~3 |

| JAK2 | 1.2 |

| JAK3 | 1.1 |

| Abl (T315I) | 4 |

| Flt3 | 15 (57% inhibition) |

| Lck | 63 |

| Src | 97 |

| c-Abl | 110 |

| c-Kit | 250 (46% inhibition) |

| RSK1 | 37 |

Data compiled from multiple sources.[7][10]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Aurora A/B)

This protocol describes a typical biochemical assay to determine the IC₅₀ of this compound against Aurora A and Aurora B kinases.

Materials:

-

Recombinant human Aurora A and Aurora B enzymes

-

Biotinylated peptide substrate (e.g., Kemptide)

-

ATP

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA, 0.01% Triton X-100, 1 mM DTT)

-

This compound (serial dilutions)

-

Streptavidin-coated plates

-

Phospho-specific antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and this compound (or DMSO control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate.

-

Wash the plate and add an HRP-conjugated secondary antibody.

-

Wash the plate and add a chemiluminescent substrate.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Cell Proliferation Assay (HCT116)

This protocol describes a method to assess the anti-proliferative effect of this compound on the human colorectal carcinoma cell line HCT116.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (serial dilutions)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS or resazurin)

-

Plate reader

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound (or vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Xenograft Study (HCT116)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model using HCT116 cells.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

HCT116 cells

-

Matrigel (optional)

-

This compound formulation for injection (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15-20 mg/kg) or vehicle control to the mice via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., daily for 5 days).[8]

-

Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound.

Caption: this compound inhibits Aurora A and B, leading to mitotic arrest and apoptosis.

Caption: this compound inhibits the JAK2-STAT signaling pathway.

Conclusion

This compound is a well-characterized multi-targeted kinase inhibitor with potent activity against key drivers of cancer cell proliferation and survival. Its discovery through fragment-based methods highlights the power of this approach in modern drug development. The detailed understanding of its chemical properties, mechanism of action, and preclinical activity provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science and application of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragment-based discovery of the pyrazol-4-yl urea (this compound), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. astx.com [astx.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Phase I and pharmacodynamic study of this compound, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

AT9283 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AT9283, a potent multi-targeted kinase inhibitor. The document details the evolution of this compound from its initial fragment-based discovery to the optimized clinical candidate, with a focus on its inhibitory activity against key oncogenic kinases including Aurora A, Aurora B, and Janus kinase 2 (JAK2). Experimental methodologies and relevant signaling pathways are also described to provide a comprehensive resource for researchers in oncology and drug discovery.

Introduction

This compound is a small molecule inhibitor targeting several kinases implicated in cancer pathogenesis, most notably the Aurora kinases and JAK2.[1][2] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are key regulators of mitosis.[3][4] Their overexpression is common in various human cancers and is associated with genomic instability.[3] The Janus kinase (JAK) family, particularly JAK2, are non-receptor tyrosine kinases that mediate signaling from cytokine receptors, and their aberrant activation is a hallmark of myeloproliferative neoplasms and other cancers.[5][6] this compound was developed by Astex Therapeutics through a fragment-based drug discovery approach, optimizing a pyrazole-benzimidazole fragment into a potent clinical candidate.[1]

Structure-Activity Relationship (SAR) Studies

The development of this compound began with the identification of a pyrazole-benzimidazole fragment that exhibited good ligand efficiency against Aurora A. Subsequent structure-based optimization led to significant improvements in potency and pharmacokinetic properties.

The core scaffold of this compound consists of a pyrazole-benzimidazole moiety linked to a cyclopropyl urea. The pyrazole and benzimidazole rings form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The urea linker was found to be crucial for reducing plasma protein binding and improving the overall properties of the molecule.